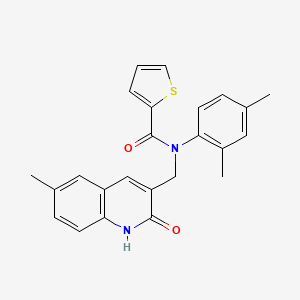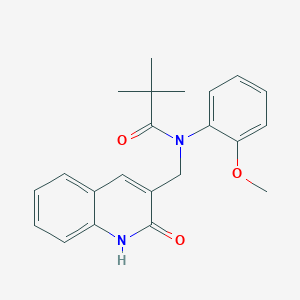
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of bacterial infections. HQP-1351 belongs to a class of compounds called pivaloyl esters, which have been shown to be effective against a wide range of bacterial pathogens.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the inhibition of bacterial DNA gyrase, an essential enzyme that is involved in the replication and transcription of bacterial DNA. By targeting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide disrupts the normal functioning of the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its broad-spectrum activity against a wide range of bacterial pathogens, including those that are resistant to multiple antibiotics. However, the compound is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential directions for future research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide and other antibiotics to enhance its efficacy against resistant bacterial strains. Another area of research is the development of new formulations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide that can be administered in different ways, such as inhalation or topical application, to target specific types of infections. Finally, further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in humans, and to establish its role in the treatment of bacterial infections.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves several steps, including the preparation of the starting materials, the formation of the pivaloyl ester, and the coupling of the quinoline and phenyl groups. The final product is obtained through a series of purification and characterization steps.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied in preclinical models and has shown promising results in the treatment of a variety of bacterial infections, including those caused by multidrug-resistant pathogens. The compound has been shown to have potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)21(26)24(18-11-7-8-12-19(18)27-4)14-16-13-15-9-5-6-10-17(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAUIIKOVMKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

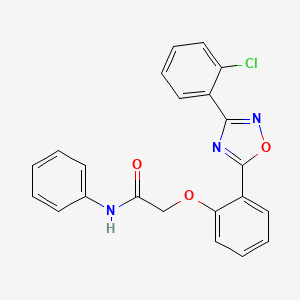
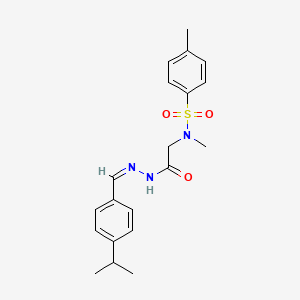
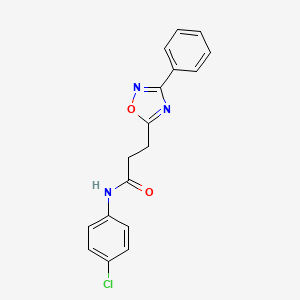
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)

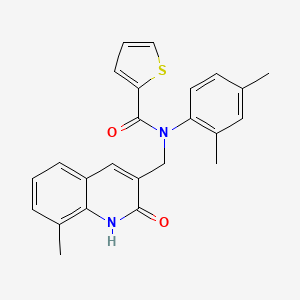
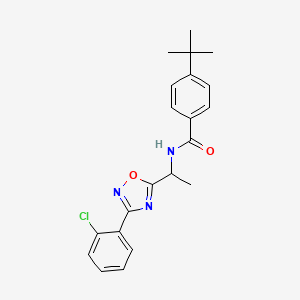
![2-(N-cyclohexylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7693942.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)



